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Introduction

The tetrapeptide Arginine-Glutamic Acid-Aspartic Acid-Valine (REDV) is a minimal active

sequence derived from the CS5 site within the alternatively spliced type III connecting segment

(IIICS) of fibronectin.[1][2][3] This peptide plays a crucial role in mediating cell attachment,

particularly for endothelial cells, through a specific interaction with the α4β1 integrin receptor.[1]

[4] This specificity makes the REDV sequence a valuable tool in biomedical and drug

development applications, including the design of biomaterials for promoting endothelialization

of vascular grafts, stents, and tissue-engineered constructs, as well as for targeted drug

delivery systems.[4][5][6] These application notes provide detailed protocols and quantitative

data for researchers, scientists, and drug development professionals to effectively measure

and analyze REDV-mediated cell attachment.

Quantitative Data Summary
The following tables summarize key quantitative findings from studies on REDV-mediated cell

attachment, providing a comparative overview of its effects and the key molecular players

involved.

Table 1: Quantitative Analysis of REDV-Mediated Cellular Effects
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Table 2: Key Protein Components in REDV-Mediated Adhesion

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Signaling Pathways and Experimental Workflows
Visual representations of the molecular interactions and experimental procedures are essential

for understanding and replicating studies on REDV-mediated cell attachment.
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Diagram 1: REDV-Integrin α4β1 signaling pathway for cell adhesion.
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Diagram 2: General experimental workflow for quantifying cell adhesion.

Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for key experiments used to

quantify REDV-mediated cell attachment.

Protocol 1: Preparation of REDV-Coated Substrates
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This protocol describes the covalent immobilization of REDV peptide onto a substrate, such as

glass coverslips or tissue culture plates, which have been amine-functionalized.

Materials:

Substrates (glass coverslips, polystyrene plates)

Amine-functionalization solution (e.g., 2% (v/v) 3-aminopropyltriethoxysilane in acetone)

Crosslinker solution (e.g., 2.5% (v/v) glutaraldehyde in PBS)

REDV peptide solution (e.g., 1 mg/mL in sterile PBS, often with a Glycine spacer like

GREDV)

Phosphate-Buffered Saline (PBS), pH 7.4

Deionized water

Blocking solution (e.g., 1% Bovine Serum Albumin (BSA) in PBS)

Procedure:

Cleaning and Activation: Thoroughly clean substrates by sonication in ethanol and deionized

water. Dry the substrates completely. Activate the surface by plasma treatment or with

piranha solution (use extreme caution).

Amine Functionalization: Immerse the clean, dry substrates in the amine-functionalization

solution for 1 hour at room temperature.

Washing: Rinse the substrates thoroughly with acetone, followed by deionized water to

remove excess silane. Dry the substrates.

Crosslinker Addition: Immerse the amine-functionalized substrates in the crosslinker solution

(e.g., glutaraldehyde) for 2 hours at room temperature. This step activates the surface to

bind the N-terminal amine of the peptide.

Washing: Rinse the substrates extensively with deionized water and PBS to remove the

residual crosslinker.
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Peptide Immobilization: Incubate the activated substrates with the REDV peptide solution

overnight at 4°C. The concentration can be varied to achieve different surface densities.[9]

Blocking: After peptide incubation, wash the substrates with PBS. Block any remaining active

sites by incubating with 1% BSA in PBS for 1 hour at 37°C.

Final Wash: Wash the substrates three times with sterile PBS. The REDV-coated substrates

are now ready for cell culture.

Protocol 2: Static Cell Adhesion and Spreading Assay
This assay quantifies the attachment and morphological changes of cells on REDV-coated

surfaces compared to control surfaces.

Materials:

REDV-coated and control substrates (e.g., BSA-coated) in a multi-well plate

Endothelial cells (e.g., HUVECs)

Complete cell culture medium

Trypsin-EDTA

Fixative solution (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Phalloidin-fluorophore conjugate (for F-actin staining)

DAPI (for nuclear staining)

Fluorescence microscope and imaging software (e.g., ImageJ)

Procedure:

Cell Preparation: Culture HUVECs to 80-90% confluency. Detach cells using Trypsin-EDTA,

neutralize with complete medium, and centrifuge to form a cell pellet. Resuspend cells in

serum-free medium to create a single-cell suspension.
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Cell Seeding: Seed the cells onto the REDV-coated and control substrates at a defined

density (e.g., 1 x 10⁴ cells/cm²).

Incubation: Incubate the plate for a specified time (e.g., 4 hours) at 37°C in a 5% CO₂

incubator to allow for cell attachment and spreading.[3]

Washing: Gently wash the wells three times with warm PBS to remove all non-adherent

cells.

Fixation and Staining:

Fix the adherent cells with 4% paraformaldehyde for 15 minutes.

Wash three times with PBS.

Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.

Wash three times with PBS.

Stain for F-actin with a phalloidin conjugate and for nuclei with DAPI according to the

manufacturer's instructions.

Imaging and Quantification:

Acquire images of multiple random fields of view for each surface using a fluorescence

microscope.

Adhesion Quantification: Count the number of adherent cells (DAPI-stained nuclei) per

field of view using ImageJ or similar software. The percentage of cell adhesion can be

calculated relative to the initial seeding density.[8]

Spreading Quantification: Manually trace the outlines of phalloidin-stained cells in ImageJ

to measure the cell spread area.[8]

Protocol 3: Competitive Inhibition Assay
This assay confirms the specificity of cell attachment to the REDV sequence via the α4β1

integrin receptor.
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Materials:

REDV-coated substrates

HUVECs or other target cells

Soluble REDV peptide

Soluble control peptide (e.g., RGEV)

Anti-integrin α4 and/or β1 blocking antibodies[1][2]

Procedure:

Cell Pre-incubation: Prepare a HUVEC cell suspension as described in Protocol 2. Divide the

suspension into treatment groups:

No treatment (positive control)

Pre-incubation with soluble REDV peptide (e.g., 100 µg/mL)

Pre-incubation with a control peptide (e.g., RGEV)

Pre-incubation with anti-integrin α4β1 blocking antibody

Incubation: Incubate the cell suspensions with their respective soluble peptides or antibodies

for 30 minutes at 37°C.

Seeding and Adhesion: Seed the pre-incubated cells onto the REDV-coated substrates.

Allow cells to adhere for 1-2 hours.

Washing and Quantification: Wash away non-adherent cells and quantify the number of

attached cells for each condition as described in Protocol 2.

Analysis: Compare the number of adherent cells in the treatment groups to the positive

control. A significant reduction in cell attachment in the presence of soluble REDV or the

blocking antibody, but not the control peptide, confirms the specificity of the REDV-integrin

interaction.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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